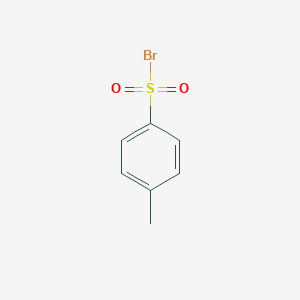

4-Methylbenzenesulfonyl bromide

説明

Significance and Versatility of Organosulfur Halides in Chemical Synthesis

Organosulfur compounds are fundamental in many areas of science, from biochemistry to materials science. wikipedia.orgnih.gov Two of the twenty common amino acids, cysteine and methionine, are organosulfur compounds, and vital medicines like penicillin and sulfa drugs contain sulfur. wikipedia.org In the realm of chemical synthesis, organosulfur compounds serve as crucial building blocks and reagents. nih.gov The unique chemical properties of sulfur, being in the same chalcogen group as oxygen but with lower electronegativity and higher polarizability, impart distinct reactivity to these molecules. wikipedia.org

Among the diverse classes of organosulfur compounds, organosulfur halides, and particularly arenesulfonyl halides, stand out for their exceptional versatility and significance as intermediates in organic synthesis. wikipedia.orgnih.gov Sulfonyl halides possess a tetrahedral sulfur atom bonded to two oxygen atoms, an organic group, and a halogen. wikipedia.org This functional group is a cornerstone for the introduction of the sulfonyl moiety (R-SO₂-) into a wide array of molecules.

The reactivity of the sulfur-halogen bond is central to their synthetic utility. Arenesulfonyl chlorides, a closely related and widely studied class of organosulfur halides, readily react with a variety of nucleophiles. wikipedia.org For instance, their reaction with amines or ammonia (B1221849) is a primary method for the synthesis of sulfonamides, a key functional group in many pharmaceutical agents. nih.gov Similarly, reaction with alcohols provides sulfonate esters, which are themselves versatile intermediates, often used as leaving groups in substitution reactions. Furthermore, arenesulfonyl halides can participate in Friedel-Crafts reactions to form sulfones, which are stable and important structural motifs in medicinal and materials chemistry. wikipedia.org

The versatility of organosulfur halides is also evident in their use as protecting groups for amines, a common strategy in multi-step organic synthesis. The resulting sulfonamide is stable to many reaction conditions and can be cleaved when desired. The choice of the arene group and the halogen in the arenesulfonyl halide allows for fine-tuning of reactivity and properties to suit specific synthetic challenges.

Historical Development and Evolution of Synthetic Methodologies for Arenesulfonyl Bromides

The synthesis of arenesulfonyl halides has a rich history, with methodologies evolving from classical, often harsh, conditions to more sophisticated and milder protocols. One of the earliest and most direct industrial methods for the preparation of arenesulfonyl chlorides involves the reaction of an aromatic compound with chlorosulfuric acid. wikipedia.orgnih.gov This electrophilic aromatic substitution reaction, while effective, can sometimes lack selectivity and require careful control of reaction conditions.

A significant advancement in the synthesis of arenesulfonyl halides was the application of the Sandmeyer reaction, a versatile method for the transformation of aryl amines. In what is known as the Meerwein modification, an aryldiazonium salt, generated from the corresponding aniline, reacts with sulfur dioxide in the presence of a copper salt to yield the arenesulfonyl halide. acs.org This method offered a broader substrate scope and greater functional group tolerance compared to direct sulfonation.

Over the years, the Sandmeyer-type reaction has been refined to improve yields, safety, and environmental friendliness. For example, the use of aqueous conditions instead of organic solvents like acetic acid has been shown to have considerable advantages, reducing effluent load and sometimes improving yields. acs.org More recently, the development of continuous-flow reactor technology has enabled the safe and efficient in-situ generation and reaction of diazonium salts, minimizing the handling of these potentially unstable intermediates. acs.org

The synthesis of arenesulfonyl bromides has followed a similar trajectory, often adapting the methods developed for their chloride counterparts. While direct bromosulfonation with the bromine analogue of chlorosulfuric acid is less common, methods involving the reaction of arenesulfonic acids or their salts with brominating agents have been employed.

A more modern approach involves the use of arylsulfonyl hydrazides as precursors. chemrevlett.com These stable, crystalline solids can be converted to the corresponding arenesulfonyl halides under mild conditions, offering an alternative to the use of diazonium salts. chemrevlett.com The evolution of these synthetic methodologies reflects the broader trends in organic synthesis towards the development of more efficient, selective, and sustainable chemical transformations.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methylbenzenesulfonyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSFJZORNYYLFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436044 | |

| Record name | tosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1950-69-2 | |

| Record name | 4-Methylbenzenesulfonyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1950-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies of 4 Methylbenzenesulfonyl Bromide

Direct Halogenation Approaches

Direct halogenation presents a primary route for the synthesis of 4-Methylbenzenesulfonyl bromide. This typically involves the substitution of a functional group on a p-toluenesulfonyl precursor with bromine. The two main precursors utilized in these approaches are p-toluenesulfonyl chloride and p-toluenesulfonyl hydrazide.

Bromination of p-Toluenesulfonyl Chloride

The conversion of p-toluenesulfonyl chloride to its bromide analogue is a feasible synthetic pathway. This transformation often requires catalytic conditions to facilitate the halogen exchange.

While direct bromination of toluenesulfonyl chloride is less commonly documented than methods starting from the corresponding hydrazide, the principles of aromatic halogenation suggest the utility of Lewis acid catalysts. Catalysts such as iron (Fe) or aluminum bromide (AlBr₃) are known to facilitate the bromination of aromatic rings. In the context of converting a sulfonyl chloride to a sulfonyl bromide, these catalysts could potentially promote the exchange of the chloride for a bromide ion. However, specific literature detailing this particular transformation with these catalysts is not prevalent. The general mechanism for such a reaction would involve the activation of a bromine source by the Lewis acid, making it a more potent electrophile for the substitution reaction.

Bromination of p-Toluenesulfonyl Hydrazide

A more widely reported and efficient method for the synthesis of this compound involves the bromination of p-toluenesulfonyl hydrazide. This method offers high yields and can be achieved using various brominating agents.

The reaction of p-toluenesulfonyl hydrazide with molecular bromine (Br₂) in an aqueous acidic medium is a rapid and convenient method for preparing this compound. researchgate.net This reaction typically requires four equivalents of bromine for each hydrazyl group. The reaction proceeds quickly, and the resulting sulfonyl bromide often precipitates from the solution, allowing for easy isolation by filtration. researchgate.net The product obtained is generally of high purity, suitable for most applications. researchgate.net

Table 1: Synthesis of this compound using Molecular Bromine

| Starting Material | Brominating Agent | Reaction Conditions | Yield | Purity |

|---|

Alternative brominating agents provide effective routes to this compound from p-toluenesulfonyl hydrazide.

N-Bromosuccinimide (NBS): NBS is a versatile and convenient source of electrophilic bromine. wikipedia.orgorganic-chemistry.org The reaction of p-toluenesulfonyl hydrazide with NBS in a suitable solvent like acetonitrile (B52724) provides the target sulfonyl bromide in good yields. researchgate.netnih.gov This method is often preferred due to the ease of handling of solid NBS compared to liquid bromine. wikipedia.org

Sodium Bromate (B103136) and Sodium Bromide Mixtures: A mixture of sodium bromate (NaBrO₃) and sodium bromide (NaBr) in an acidic solution generates bromine in situ. researchgate.netresearchgate.net This provides a practical alternative to handling molecular bromine directly. The reaction is performed by adding the bromide/bromate mixture to an acidic solution of the sulfonyl hydrazide at room temperature until a slight excess of bromine is observed. researchgate.net This method is known for its high yields, often exceeding 90%. researchgate.net

Table 2: Synthesis of this compound using Alternative Brominating Agents

| Starting Material | Brominating Agent | Reaction Conditions | Yield |

|---|---|---|---|

| p-Toluenesulfonyl hydrazide | N-Bromosuccinimide | Acetonitrile, room temperature | 87% researchgate.net |

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.

For the reaction with N-Bromosuccinimide , studies have shown that using acetonitrile as the solvent provides excellent results. researchgate.net A study investigating the reaction of 4-methylbenzenesulfonhydrazide with NBS in acetonitrile at room temperature reported a yield of 87%. researchgate.net The procedure typically involves adding two equivalents of NBS to a solution of the sulfonyl hydrazide in acetonitrile and stirring at room temperature for a couple of hours. nih.gov

When using the sodium bromate/sodium bromide mixture, the reaction is carried out in an aqueous acidic medium. researchgate.net The key is the slow addition of the brominating mixture to the sulfonyl hydrazide solution to control the generation of bromine. The reaction is generally complete at room temperature, and the product, being sparingly soluble in water, precipitates out, simplifying its isolation. researchgate.net Yields are consistently high, often over 90%. researchgate.net

Transformations from Related Precursors

The preparation of this compound often involves the conversion of other toluene-derived sulfonic acid compounds. These methods leverage readily available starting materials and established chemical transformations.

From Tosylsulfonic Acid Anhydride (B1165640)

One established method for the synthesis of this compound involves the reaction of p-toluenesulfonic acid anhydride with hydrogen bromide. This reaction is typically carried out in a solution of acetic acid. The treatment of the anhydride with HBr for a short duration, typically 20–30 minutes, facilitates the conversion to the desired sulfonyl bromide.

From Sodium p-Toluenesulfinate

An alternative route to this compound is through the reaction of sodium p-toluenesulfinate with bromine. nih.gov This method provides a direct conversion to the target compound. The sodium p-toluenesulfinate itself is commonly prepared by the reduction of p-toluenesulfonyl chloride.

| Reactant | Reagent | Product |

| Sodium p-toluenesulfinate | Bromine (Br₂) | This compound |

This reaction is a straightforward halogenation of the sulfinate salt.

Via Diazotization of p-Aminotoluene

A well-known method for introducing a sulfonyl halide group onto an aromatic ring is the Sandmeyer-type reaction. In this approach, p-aminotoluene (p-toluidine) is first diazotized. This is typically achieved by treating the amine with sodium nitrite (B80452) in the presence of a strong acid, such as 48% hydrobromic acid, at low temperatures (around 3 °C). The resulting diazonium salt is then added to a mixture containing sulfur dioxide, a copper(II) bromide catalyst, and potassium bromide in a solvent system like dioxane and benzene (B151609). nih.gov This sequence of reactions leads to the formation of this compound.

Considerations for Scalability and Process Efficiency

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and economic viability.

Key considerations for the scalability of sulfonyl halide synthesis include:

Reaction Conditions: Many of the synthetic routes involve highly reactive and potentially hazardous reagents. For instance, the use of bromine gas necessitates specialized handling and abatement equipment to manage environmental and safety risks, which can increase production costs. google.com Similarly, reactions involving highly exothermic steps require robust temperature control to prevent runaway reactions and the formation of impurities. nih.gov

Solvent and Reagent Selection: The choice of solvents and reagents is critical. For example, in diazotization reactions, minimizing the water content is crucial to prevent the hydrolysis of the sulfonyl halide product to the corresponding sulfonic acid. acs.org The use of safer, more stable surrogates for reactive species, such as using DABSO as a source of SO₂, can improve the safety and operational simplicity of the process. acs.org

Process Type (Batch vs. Continuous): For large-scale production, continuous manufacturing processes, such as those using continuous stirred-tank reactors (CSTRs), can offer significant advantages over traditional batch processes. nih.gov Continuous flow systems allow for better control of reaction parameters, improved heat management, and can lead to higher spacetime yields. nih.gov

Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. Methods that result in the direct precipitation of the product from the reaction mixture can simplify the work-up procedure. acs.org The purity of the isolated product is also a key factor, as impurities can affect subsequent reactions.

Safety and Environmental Impact: The industrial production of sulfonyl halides must address the hazards associated with the reagents and byproducts. This includes the management of corrosive acids, toxic gases, and energetic intermediates like diazonium salts. google.comacs.org Developing processes that use less hazardous materials and minimize waste are key goals in green chemistry and are essential for sustainable industrial synthesis.

Recent advancements in the synthesis of related sulfonyl chlorides have highlighted methodologies that are inherently safer and more scalable. For instance, a novel Sandmeyer-type reaction for sulfonyl chloride synthesis that generates the diazonium intermediate in situ, thus avoiding its accumulation, has been developed and demonstrated on a 20 g scale. acs.org Such strategies, which focus on process safety and efficiency, are directly applicable to the large-scale production of this compound.

Reactivity and Reaction Mechanisms

Nucleophilic Substitution at the Sulfonyl Center

The chemistry of 4-methylbenzenesulfonyl bromide is dominated by nucleophilic substitution reactions at the electron-deficient sulfur atom of the sulfonyl group. This reactivity is central to its utility in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. The general form of this reaction involves the attack of a nucleophile (Nu:) on the sulfonyl sulfur, with the subsequent displacement of the bromide ion, which serves as the leaving group.

General Reaction Scheme: Nu: + 4-Me-C₆H₄SO₂Br → 4-Me-C₆H₄SO₂-Nu + Br⁻

Nucleophilic substitution reactions can generally proceed through different mechanistic pathways, most notably the Sₙ1 (substitution, nucleophilic, unimolecular) and Sₙ2 (substitution, nucleophilic, bimolecular) pathways. masterorganicchemistry.comyoutube.com The Sₙ1 mechanism is a two-step process involving the initial, slow dissociation of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.com In contrast, the Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic center at the same time as the leaving group departs. masterorganicchemistry.comyoutube.com

For nucleophilic substitution at a tetracoordinate sulfur center, such as in this compound, the reaction is generally considered to proceed through a pathway analogous to the Sₙ2 mechanism at a carbon center. nih.gov This pathway, sometimes referred to as an addition-elimination mechanism, involves the formation of a transient, high-energy trigonal bipyramidal intermediate or transition state. nih.gov In this process, the nucleophile attacks the sulfur atom, and the bromide ion is displaced in a concerted or near-concerted fashion. This is supported by kinetic studies of related arenesulfonyl chlorides, which typically show second-order kinetics, depending on the concentrations of both the sulfonyl halide and the nucleophile. nih.govlibretexts.org

Reactions at the sulfonyl center that follow this Sₙ2-like pathway are expected to proceed with an inversion of configuration at the sulfur atom. nih.gov The possibility of an Sₙ1-type mechanism, which would involve the formation of a highly unstable sulfonyl cation (RSO₂⁺), is generally considered unfavorable. The choice between these pathways is influenced by factors such as the nature of the substrate, the strength of the nucleophile, and the solvent polarity. libretexts.orgkhanacademy.org

| Factor | Sₙ1 Pathway | Sₙ2 Pathway | Relevance to this compound |

| Kinetics | First-order: Rate = k[Substrate] libretexts.org | Second-order: Rate = k[Substrate][Nucleophile] libretexts.org | Reactions typically exhibit second-order kinetics, supporting an Sₙ2-like mechanism. nih.gov |

| Mechanism | Stepwise: Leaving group departs first, then nucleophile attacks carbocation intermediate. masterorganicchemistry.com | Concerted: Nucleophile attacks as the leaving group departs. masterorganicchemistry.comyoutube.com | A concerted or addition-elimination mechanism is generally accepted. nih.gov |

| Intermediate | Carbocation masterorganicchemistry.com | None (a transition state is formed) youtube.com | A trigonal bipyramidal transition state or very short-lived intermediate is postulated. nih.gov |

| Stereochemistry | Racemization at a chiral center. libretexts.org | Inversion of configuration at a chiral center. nih.gov | Inversion of configuration at the sulfur atom is expected. nih.gov |

| Substrate | Favored by tertiary substrates that form stable carbocations. youtube.comlibretexts.org | Favored by methyl and primary substrates due to less steric hindrance. youtube.comlibretexts.org | The tetracoordinate sulfur is accessible to nucleophilic attack. |

| Nucleophile | Favored by weak nucleophiles (e.g., water, alcohols). libretexts.org | Favored by strong nucleophiles. libretexts.org | Reacts readily with strong nucleophiles like amines. libretexts.org |

| Solvent | Favored by polar protic solvents that stabilize the ionic intermediate. libretexts.orgkhanacademy.org | Favored by polar aprotic solvents. libretexts.org | The specific solvent can influence reaction rates. |

The success of a nucleophilic substitution reaction is highly dependent on the ability of the substituent to depart as a stable species, known as the leaving group. libretexts.org A good leaving group is a species that is a weak base and can stabilize the negative charge it acquires upon departure. pearson.com

In the context of this compound, the bromide ion (Br⁻) is an excellent leaving group. Halide ions are generally good leaving groups, with their effectiveness increasing down the group in the periodic table. youtube.com Therefore, iodide (I⁻) is a better leaving group than bromide, which in turn is better than chloride (Cl⁻). youtube.com The good leaving group ability of bromide is a consequence of the low basicity of the bromide ion, which is the conjugate base of a strong acid, hydrobromic acid (HBr). pearson.com The relatively large size and polarizability of the bromide ion also contribute to its ability to stabilize the negative charge. The carbon-bromine bond is weaker than the carbon-chlorine bond, which facilitates its cleavage during the substitution reaction. youtube.com This property makes this compound a highly reactive compound for introducing the tosyl group.

The electrophilic sulfur atom in this compound is susceptible to attack by a wide range of nucleophiles. The nature of the nucleophile determines the class of compound that is formed.

Amines : Primary and secondary amines are potent nucleophiles that readily react with this compound to form N-substituted sulfonamides. libretexts.org This reaction is fundamental to the Hinsberg test, which was historically used to distinguish between primary, secondary, and tertiary amines. libretexts.org The high nucleophilicity of amines, due to the lone pair of electrons on the nitrogen atom, drives the reaction forward. msu.edu

Alcohols : Alcohols are generally weaker nucleophiles than amines. msu.edu They react with this compound, typically in the presence of a non-nucleophilic base like pyridine (B92270), to form sulfonate esters (tosylates). The base serves to deprotonate the alcohol, forming a more nucleophilic alkoxide ion, and to neutralize the hydrobromic acid produced during the reaction. The conversion of alcohols to tosylates is a crucial transformation in organic synthesis, as it turns a poor leaving group (-OH) into a very good one (-OTs). pearson.com

Thiols : Thiols (R-SH) are sulfur analogs of alcohols and are generally more nucleophilic. msu.educhemistrysteps.com They react with this compound to yield thiosulfonates (R-S-SO₂-Ar). The conjugate bases of thiols, thiolate ions (RS⁻), are even more powerful nucleophiles. chemistrysteps.com

In reactions of sulfonate esters (formed from sulfonyl halides and alcohols), a key consideration is the competition between different bond cleavage pathways. When a sulfonate ester reacts with a nucleophile, the substitution can occur at the sulfur atom (S-O bond cleavage) or at the carbon atom attached to the oxygen (C-O bond cleavage).

The outcome is largely determined by the nature of the nucleophile and the structure of the alkyl group of the alcohol. Strong, soft nucleophiles tend to attack the less-hindered carbon atom, leading to C-O bond scission and displacement of the sulfonate as the leaving group. This is the more common pathway utilized in synthesis. Conversely, attack at the sulfonyl sulfur, leading to S-O bond cleavage, is also possible, particularly with harder nucleophiles. Studies on the solvolysis of related arenesulfinates have also highlighted the competition between sulfur-oxygen and carbon-oxygen bond fission. nih.gov

The rate and mechanism of nucleophilic substitution at the sulfonyl center are significantly influenced by the nature of the substituents on the aromatic ring. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The electronic nature of the substituent on the benzene (B151609) ring directly impacts the electrophilicity of the sulfonyl sulfur atom. Electron-withdrawing groups increase the positive charge on the sulfur, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups, such as the 4-methyl group in this compound, decrease the electrophilicity of the sulfur atom. nih.gov They do this by donating electron density to the ring through inductive and hyperconjugation effects, which slightly reduces the rate of nucleophilic attack compared to an unsubstituted benzenesulfonyl bromide. For a series of substituted benzenesulfonyl chlorides, the reaction rates were found to follow the Hammett equation, with a positive ρ-value, confirming that electron-withdrawing groups accelerate the reaction. nih.gov

Influence of Substituent Effects on Reaction Kinetics and Mechanisms

Radical Reaction Pathways

The formation of the 4-methylbenzenesulfonyl radical is the key initiation step for subsequent radical reactions. This can be achieved through several methods, each involving the cleavage of the sulfur-bromine bond. rsc.orgchemistrysteps.com

Homolytic bond cleavage, or homolysis, involves the breaking of a chemical bond where each resulting fragment retains one of the originally bonded electrons. chemistrysteps.comyoutube.com In the case of this compound, the relatively weak S-Br bond can be cleaved under thermal or photochemical conditions to generate the 4-methylbenzenesulfonyl radical and a bromine radical. pressbooks.publibretexts.org This process is often initiated by heat (thermolysis) or ultraviolet (UV) light (photolysis). pressbooks.pub The use of single-barbed "fishhook" arrows in reaction mechanisms depicts the movement of a single electron during this type of cleavage. chemistrysteps.comyoutube.com

Table 1: Conditions for Homolytic Cleavage

| Method | Initiator | Description |

|---|---|---|

| Photolysis | UV Light (hν) | Irradiation with UV light provides the energy to break the S-Br bond. libretexts.org |

| Thermolysis | Heat (Δ) | High temperatures can induce the homolytic cleavage of the S-Br bond. pressbooks.pub |

Another route to the 4-methylbenzenesulfonyl radical is through halogen abstraction. In this process, a pre-existing radical species abstracts the bromine atom from this compound. rsc.org This is a key step in many radical chain reactions, where a radical initiator is used to start the process. For example, a radical initiator can be thermally or photochemically decomposed to produce radicals, which then abstract the bromine from the sulfonyl bromide, propagating the chain. ucalgary.ca This method is particularly useful in reactions like the Wohl-Ziegler bromination, where N-bromosuccinimide (NBS) serves as a source of bromine radicals. researchgate.net

Electrochemical methods, specifically anodic oxidation, can also be employed to generate sulfonyl radicals. While direct anodic oxidation of this compound is less common, the oxidation of the corresponding sulfinate salt (e.g., sodium 4-methylbenzenesulfinate) at an anode is a well-established method for producing the 4-methylbenzenesulfonyl radical. This single-electron-transfer (SET) process effectively removes an electron from the sulfinate anion, leading to the formation of the desired sulfonyl radical. rsc.org This technique is a key feature of photoredox catalysis, which offers a mild and efficient way to access radicals. scispace.comrsc.org

Once generated, the 4-methylbenzenesulfonyl radical can undergo addition reactions with unsaturated compounds, most notably alkenes and allenes. chemistrysteps.comscispace.com In these reactions, the sulfonyl radical adds to the carbon-carbon multiple bond, forming a new carbon-centered radical intermediate. libretexts.org This intermediate can then participate in further reactions, such as abstracting an atom from another molecule to propagate a chain reaction, or being trapped by another radical in a termination step. youtube.comlibretexts.org

The regioselectivity of the radical addition to unsymmetrical alkenes is a critical aspect. The tosyl radical typically adds to the less substituted carbon atom of the double bond, resulting in the formation of the more stable (e.g., secondary or tertiary) carbon radical. libretexts.org This is a key principle that governs the outcome of such reactions. For instance, the radical addition of tosyl bromide to allenes has been shown to selectively occur at the central carbon to yield an allylic radical, which can then undergo further cyclization or reaction. nih.gov

Table 2: Examples of Radical Addition Reactions

| Substrate Type | Reaction Description | Product Type |

|---|---|---|

| Alkenes | The tosyl radical adds across the C=C double bond. | β-Bromosulfones or vinyl sulfones (after elimination) rsc.orgresearchgate.net |

| Allenes | The tosyl radical adds to the central carbon of the allene (B1206475) system. | Vinyl sulfones nih.gov |

| Alkynes | The tosyl radical adds across the C≡C triple bond. | β-Bromo vinyl sulfones |

These radical pathways significantly broaden the synthetic utility of this compound, enabling the formation of a variety of sulfur-containing organic molecules. researchgate.net

Radical Cyclization Reactions

The radicals generated from this compound can also initiate powerful cyclization reactions. In these processes, the initially formed radical adds to an unsaturated bond within the same molecule (intramolecularly), leading to the formation of a new ring. These cyclization reactions are governed by kinetic and thermodynamic principles, with the formation of five- and six-membered rings being the most common outcomes. iupac.org The formation of a five-membered ring is often kinetically favored in irreversible cyclizations, even if the six-membered ring is thermodynamically more stable. iupac.org

A notable substrate for studying radical cyclization is the hepta-1,6-diyne system. While not initiated by this compound directly in the cited literature, the cyclization behavior of this framework provides insight into potential reaction pathways. Theoretical studies on the related Bergman-type cyclization of the hepta-1,6-diyne cation show that it can cyclize via a low-energy pathway to form a stable aromatic diradical. nih.gov This suggests that a radical tethered to a hepta-1,6-diyne framework, such as one that could be formed from an appropriately designed precursor using this compound, could undergo a similar intramolecular cyclization.

The general pathway would involve:

Generation of a radical species from the precursor molecule.

Intramolecular addition of this radical to one of the alkyne moieties.

Subsequent cyclization and rearrangement to form a stable cyclic, potentially aromatic, product.

The cyclization of the hepta-1,6-diyne cation itself is exothermic and has a small activation barrier on the triplet surface, highlighting the thermodynamic driving force for such ring-forming reactions. nih.gov Related systems, such as 4-oxahepta-1,6-diynes bearing sulfur groups, have also been shown to undergo cyclization to form furan (B31954) derivatives in high yields. nih.gov

Oxidation and Reduction Chemistry

The concepts of oxidation and reduction are defined by the transfer of electrons, resulting in a change in the oxidation states of the atoms involved. libretexts.org An oxidation-reduction (redox) reaction involves both the loss of electrons (oxidation) and the gain of electrons (reduction). libretexts.org

In the context of this compound (C₇H₇BrO₂S), the sulfur atom exists in a high oxidation state of +6. Due to this, the sulfonyl group is generally resistant to further oxidation. Its primary redox chemistry involves reduction.

The most significant reductive process for this compound is the cleavage of the S-Br bond to generate the p-toluenesulfonyl radical. In this step, the sulfur center can be considered to undergo a formal reduction as it breaks its bond with the more electronegative bromine atom. This radical generation is a key step in the addition and cyclization reactions discussed previously.

The compound itself can act as an oxidizing agent in the propagation step of radical chain reactions. After a sulfonyl radical has added to an alkyne to form a vinyl radical, that vinyl radical abstracts a bromine atom from a molecule of this compound. rsc.org In this step, the vinyl radical is oxidized (forms a C-Br bond) and the this compound is reduced (the S-Br bond is broken and a sulfonyl radical is regenerated).

Applications in Advanced Organic Synthesis

As a Sulfonylating Reagent

4-Methylbenzenesulfonyl bromide is primarily recognized for its role as a sulfonylating reagent. Sulfonylation is a fundamental process in organic synthesis that involves the introduction of a sulfonyl group (R-SO2-) into a molecule. The inherent reactivity of the sulfonyl bromide moiety in this compound facilitates the transfer of the 4-methylbenzenesulfonyl group (also known as a tosyl group) to various nucleophiles. This process is central to the synthesis of a wide array of organic compounds, including sulfonamides and sulfonate esters. The mechanism of these reactions typically involves the nucleophilic attack on the electron-deficient sulfur atom, leading to the displacement of the bromide ion, which is an effective leaving group.

Synthesis of Sulfonamides

The synthesis of sulfonamides, a class of compounds with significant applications, is a key application of this compound. eurjchem.com Sulfonamides are characterized by the presence of a sulfur-to-nitrogen bond and are integral components in many biologically active molecules. nih.govnih.gov The reaction of this compound with primary or secondary amines provides a direct route to the corresponding N-substituted sulfonamides.

Preparation of N-Substituted Sulfonamides

The preparation of N-substituted sulfonamides using this compound is a widely employed synthetic strategy. This reaction involves the treatment of a primary or secondary amine with this compound, typically in the presence of a base. nsf.gov The base serves to neutralize the hydrobromic acid that is formed as a byproduct of the reaction.

A variety of amines can be used in this reaction, leading to a diverse range of N-substituted sulfonamides. For instance, the reaction of this compound with a primary amine (R-NH2) yields an N-alkyl or N-aryl sulfonamide. Similarly, secondary amines (R2NH) react to form N,N-disubstituted sulfonamides. The choice of reaction conditions, such as the solvent and the base, can influence the efficiency and outcome of the synthesis. nsf.gov

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (R-NH2) | N-Alkyl/Aryl-4-methylbenzenesulfonamide |

| This compound | Secondary Amine (R2NH) | N,N-Dialkyl/Aryl-4-methylbenzenesulfonamide |

| This compound | Ammonia (B1221849) (NH3) | 4-Methylbenzenesulfonamide |

Formation of Sulfonate Esters

The formation of sulfonate esters is another critical application of this compound in organic synthesis. eurjchem.com Sulfonate esters are valuable intermediates and are known for their utility as leaving groups and protecting groups. periodicchemistry.comenovatia.com

Esterification with Alcohols and Phenols

This compound readily reacts with alcohols and phenols to form the corresponding sulfonate esters. nih.gov This esterification reaction, often carried out in the presence of a base like pyridine (B92270), involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the sulfur atom of the sulfonyl bromide. organic-chemistry.orgorganic-chemistry.orgmasterorganicchemistry.comnih.govresearchgate.net The resulting tosylate esters are generally stable compounds that can be isolated and purified.

The reactivity of the alcohol or phenol can influence the reaction conditions required for efficient esterification. Primary alcohols are typically more reactive than secondary or tertiary alcohols. Similarly, the acidity of the phenol can affect its nucleophilicity. nih.gov

| Reactant 1 | Reactant 2 | Product |

| This compound | Alcohol (R-OH) | Alkyl 4-methylbenzenesulfonate (B104242) |

| This compound | Phenol (Ar-OH) | Aryl 4-methylbenzenesulfonate |

Utility as Activated Leaving Groups

Once formed, the 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution and elimination reactions. periodicchemistry.comgoogle.com The effectiveness of the tosylate group as a leaving group is attributed to the stability of the resulting tosylate anion, which is resonance-stabilized. researchgate.net This property makes sulfonate esters valuable substrates for a wide range of transformations.

For example, an alkyl tosylate can undergo a nucleophilic substitution reaction (SN2) with a variety of nucleophiles, such as halides, cyanide, and azide, to introduce new functional groups into the molecule. rsc.orgnih.gov The stereochemistry of the reaction is typically inverted at the carbon center bearing the tosylate group.

Role as Protecting Groups for Hydroxyl Functionalities

The tosyl group derived from this compound can also serve as a protecting group for hydroxyl functionalities. organic-chemistry.orgnih.govharvard.eduresearchgate.net By converting a hydroxyl group into a tosylate ester, its reactivity towards certain reagents can be temporarily masked. This is particularly useful in multi-step syntheses where a specific hydroxyl group needs to be preserved while other parts of the molecule are being modified.

The tosylate protecting group is generally stable to a variety of reaction conditions, including many acidic and mild basic conditions. nih.gov When the protection is no longer needed, the tosyl group can be removed to regenerate the original hydroxyl group. Deprotection can often be achieved through reduction, for example, using lithium aluminum hydride.

Construction of Complex Organic Molecules

The construction of intricate molecular frameworks is a cornerstone of modern organic chemistry. This compound has proven to be a valuable tool in this endeavor, facilitating the synthesis of diverse and structurally complex organic compounds.

Synthesis of Alkylidenecyclopropanes via Sulfonate Intermediates

Alkylidenecyclopropanes (ACPs) are highly versatile three-carbon building blocks in organic synthesis, utilized in various metal-catalyzed cycloaddition reactions. A key intermediate for the synthesis of ACPs is 1-vinylcyclopropyl 4-methylbenzenesulfonate. rsc.org The preparation of this intermediate can be achieved through a multi-step process starting from the Kulinkovich cyclopropanation of an ethyl ester to form a cyclopropanol. rsc.org This is followed by tosylation of the tertiary cyclopropyl (B3062369) alcohol using p-toluenesulfonyl chloride, which is structurally related to this compound, in the presence of triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This method provides an efficient and scalable route to access the necessary sulfonate intermediate for the subsequent synthesis of various ACPs. rsc.org

Preparation of Heterocyclic Scaffolds (e.g., Indoles, Dihydropyridines)

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound and its related sulfonyl compounds play a role in the synthesis of various heterocyclic scaffolds, including indoles and dihydropyridines.

Indoles: The indole (B1671886) nucleus is a common structural motif in many natural products and pharmaceuticals. quimicaorganica.org While direct use of this compound in major named indole syntheses like Fischer, Bischler, or Reissert is not prominently documented in the provided results, the broader chemistry of sulfonyl compounds is relevant. For instance, the Batcho-Leimgruber indole synthesis provides a route to substituted indoles. researchgate.net

Dihydropyridines (DHPs): 1,4-Dihydropyridines are a significant class of heterocyclic compounds with a wide range of biological activities, including use as calcium channel blockers. nih.govthepharmajournal.com The synthesis of novel 1,4-DHP derivatives often involves multi-component reactions, such as the Hantzsch synthesis. nih.govthepharmajournal.comnih.gov In some synthetic routes, sulfonyl-containing moieties are incorporated into the DHP structure to create derivatives with specific properties. For example, the synthesis of 3-methyl 5-{3-[(4-methylbenzenesulfonyl)oxy]propyl} 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been described, where the 4-methylbenzenesulfonyl group is part of a side chain, enabling further derivatization. researchgate.net

Introduction of Functional Groups into Pharmaceutical Intermediates

The introduction of specific functional groups is a critical step in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). libretexts.org Functional groups are key determinants of a molecule's chemical reactivity and biological activity. nih.govsci-hub.boxresearchgate.net this compound can be used to introduce the 4-methylbenzenesulfonyl group, or it can be used to facilitate other transformations. An example is the synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for highly active narcotic analgesics. researchgate.net While this specific synthesis does not directly use this compound, the principles of introducing functional groups are central to the process. researchgate.net

Modification of Biomolecules (e.g., Proteins, Peptides) for Structure-Function Relationship Studies

The study of structure-function relationships in biomolecules is fundamental to understanding their biological roles. Chemical modification of proteins and peptides with specific reagents can provide valuable insights. While the direct use of this compound for biomolecule modification is not detailed in the provided search results, the concept of using functional groups to probe biological systems is well-established. nih.govresearchgate.net

Precursor to Other Functional Groups (e.g., Sulfones)

This compound can serve as a starting material for the synthesis of other important functional groups, most notably sulfones. Aryl sulfones are recognized as key structural motifs in numerous biologically active molecules, including pharmaceuticals and agrochemicals. thieme-connect.com

The synthesis of sulfones can be achieved through various methods, including the oxidation of sulfides and the alkylation or arylation of sulfinates. thieme-connect.commdpi.com More specifically, this compound can be envisioned as a precursor in reactions where the bromide is displaced by a suitable nucleophile to form a new bond, or where the sulfonyl group is incorporated into a target molecule. For instance, the reaction of a sulfonamide with 1-bromo-4-(methylsulfonyl)benzene, a related compound, can yield N-arylsulfonamides. Furthermore, one-pot procedures for the synthesis of 1-sulfonylbicyclo[1.1.0]butanes from readily available methyl sulfones have been developed, highlighting the utility of the sulfonyl group in constructing strained ring systems. nih.gov

Below is a table summarizing the applications discussed:

| Application Category | Specific Application | Key Intermediate/Product | Reference |

| Construction of Complex Organic Molecules | Synthesis of Alkylidenecyclopropanes | 1-Vinylcyclopropyl 4-methylbenzenesulfonate | rsc.org |

| Preparation of Heterocyclic Scaffolds | Indole and Dihydropyridine (B1217469) derivatives | quimicaorganica.orgresearchgate.netresearchgate.net | |

| Introduction of Functional Groups | Pharmaceutical Intermediates | libretexts.orgresearchgate.net | |

| Precursor to Other Functional Groups | Synthesis of Sulfones | Aryl sulfones, 1-sulfonylbicyclo[1.1.0]butanes | thieme-connect.comnih.gov |

Catalysis Involving 4 Methylbenzenesulfonyl Bromide

Role as a Reagent in Catalytic Transformations

4-Methylbenzenesulfonyl bromide serves as a key reagent in a multitude of catalytic reactions, primarily in sulfonylation reactions where the tosyl group is introduced into a molecule. The compound's reactivity is centered around the sulfonyl bromide moiety, where the bromide ion is a good leaving group, facilitating reactions with various nucleophiles. This reactivity allows for the formation of sulfonamides, sulfonyl ethers, and other sulfonyl derivatives under catalytic conditions.

The synthesis of this compound itself can be achieved through methods such as the bromination of 4-methylbenzenesulfonyl chloride, often catalyzed by iron (Fe) or aluminum bromide (AlBr3). It can also be prepared from p-toluenesulfonyl hydrazide. nih.gov Its role as a reagent extends to its ability to generate sulfonyl radicals, which are key intermediates in certain carbon-carbon bond-forming reactions.

Nucleophilic Catalysis (e.g., DMAP)

4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst that has been shown to be effective in promoting sulfonylation reactions. nih.govnih.gov While direct studies extensively detailing the use of DMAP with this compound are not prevalent, the mechanism of DMAP catalysis with analogous sulfonyl chlorides is well-documented and applicable. DMAP acts by attacking the electrophilic sulfur atom of the sulfonyl halide, leading to the formation of a highly reactive N-sulfonylpyridinium salt intermediate. nih.govresearchgate.net This intermediate is then more susceptible to attack by a nucleophile, such as an alcohol or amine, than the original sulfonyl halide, thus accelerating the reaction rate. nih.gov

In the context of sulfonylation, DMAP has been demonstrated to be superior to other bases or catalysts in facilitating the reaction, particularly for weak nucleophiles. nih.gov For instance, in the sulfonylation of amines, DMAP proved to be the most effective additive compared to others like DBU, pyridine (B92270), and collidine. nih.gov This enhanced reactivity is attributed to the formation of a stable sulfonyl-DMAP intermediate, which is characteristic of a nucleophilic catalysis mechanism. nih.gov

A summary of the catalytic role of DMAP in sulfonylation is presented below:

| Catalyst | Role | Mechanism | Intermediate | Ref |

| DMAP | Nucleophilic Catalyst | Attacks sulfonyl halide to form a reactive intermediate | N-sulfonylpyridinium salt | nih.govresearchgate.net |

Radical Initiators (e.g., AIBN)

This compound is frequently employed as a source of tosyl radicals in the presence of a radical initiator, most commonly 2,2'-azobisisobutyronitrile (AIBN). libretexts.orguchicago.edu Upon thermal or photochemical decomposition, AIBN generates cyanopropyl radicals, which then abstract the bromine atom from this compound to produce a tosyl radical. libretexts.orgprinceton.edu

This method is central to various radical-mediated transformations, particularly intramolecular cyclizations. youtube.com The generated tosyl radical can add to carbon-carbon double or triple bonds, initiating a cascade of reactions that result in the formation of cyclic structures. youtube.com The use of AIBN is advantageous as it allows for the generation of radicals under relatively mild conditions, typically with heating. uchicago.edu

The general process of radical initiation and propagation is as follows:

Initiation: AIBN decomposes upon heating to form two cyanopropyl radicals and nitrogen gas. libretexts.org

Propagation: The cyanopropyl radical abstracts a bromine atom from this compound to form the tosyl radical. libretexts.org This tosyl radical then participates in the desired chemical transformation, such as addition to an alkene, and the resulting radical intermediate can be quenched by a hydrogen atom donor like tributyltin hydride (Bu3SnH) to complete the cycle and regenerate a radical species that can continue the chain reaction. libretexts.orgyoutube.com

Metal-Catalyzed Reactions

This compound and related sulfonyl halides are valuable partners in a variety of metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a cornerstone of modern organic synthesis, and sulfonyl halides can participate in these transformations.

Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C and C-X bonds. thieme-connect.deacs.org While direct examples specifying this compound in this context are not extensively detailed, the general mechanism involves the reaction of a π-allyl palladium complex with a nucleophile. nih.gov The versatility of this reaction allows for the use of a wide range of nucleophiles and allylic electrophiles. thieme-connect.de Research has shown that related sulfonyl-containing compounds can be utilized in such reactions. rsc.org For instance, the palladium-catalyzed allylic alkylation of diphenylphosphine (B32561) oxides has been developed to afford chiral allylphosphine (B14262219) oxides. rsc.org

Cyclizations: Palladium catalysis is also employed in cyclization reactions. acs.org For example, palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides provides access to aza[3.1.0]bicycles. acs.org The mechanism of palladium-catalyzed cycloisomerization of enynes has been studied, highlighting the role of palladium(II) hydride intermediates. acs.org While not always directly involving this compound, these examples showcase the potential for palladium catalysts to effect complex cyclizations where a sulfonyl group might be a directing or participating functional group.

The Negishi cross-coupling reaction, which involves the palladium-catalyzed coupling of an organozinc reagent with an organic halide, is a robust method for C-C bond formation. core.ac.ukorgsyn.org Organozinc reagents are known for their high functional group tolerance. core.ac.uk While aryl bromides are common coupling partners in Negishi reactions, the direct coupling of this compound with organozinc reagents is not a commonly cited transformation. orgsyn.orgnih.gov However, the general principles of the Negishi coupling, involving oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organozinc reagent, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst, are well-established. youtube.com The reactivity of aryl bromides in these couplings suggests that under appropriate conditions, this compound could potentially serve as an electrophilic partner. nih.gov

A general overview of the Negishi coupling catalytic cycle is provided below:

| Step | Description | Palladium Oxidation State Change | Ref |

| Oxidative Addition | The organic halide adds to the Pd(0) catalyst. | 0 → +2 | youtube.com |

| Transmetalation | The organic group from the organozinc reagent is transferred to the palladium center. | +2 → +2 | youtube.com |

| Reductive Elimination | The two organic groups couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst. | +2 → 0 | youtube.com |

Potential in Phase Transfer Catalysis Systems

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reagents that are in different, immiscible phases. phasetransfer.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of a reactant from one phase to another where the reaction occurs. phasetransfer.com

While there is no extensive literature specifically detailing the use of this compound in PTC systems, the principles of PTC are applicable to reactions involving sulfonyl halides. For instance, chiral phase-transfer catalysis has been successfully employed for the asymmetric methylation of indanones using N-[p-(trifluoromethyl)benzyl] cinchoninium bromide. phasetransfer.com More recently, enantioselective S-alkylation of sulfenamides has been achieved using phase-transfer catalysis. researchgate.netnih.gov These examples demonstrate the potential for using PTC to mediate reactions involving sulfur-based electrophiles like this compound with nucleophiles in a separate phase, potentially enabling a broader range of reaction conditions and substrates.

Theoretical and Computational Studies

Quantum Chemical Investigations

Quantum chemical investigations offer a microscopic view of the molecule, allowing for the detailed analysis of its behavior. Methodologies such as Density Functional Theory (DFT) and high-level ab initio calculations are pivotal in this regard.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of 4-methylbenzenesulfonyl bromide, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), have been successfully applied to determine molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net For instance, studies on related sulfonamide compounds have used DFT to calculate optimized molecular geometries and compare them with experimental data from X-ray diffraction, showing good agreement. nih.gov These calculations also provide insights into the stability of the molecule arising from hyperconjugative interactions and charge delocalization. nih.gov The choice of functional and basis set is critical, with methods like B3LYP often providing a satisfactory correlation between calculated and experimental vibrational frequencies. researchgate.net

High-Level Ab Initio Methods (e.g., Coupled Cluster, Configuration Interaction)

For more accurate predictions, high-level ab initio methods are employed. wikipedia.org These methods, such as Coupled Cluster (CC) theory and Configuration Interaction (CI), are built from first principles without empirical parameters. wikipedia.orggatech.edu Coupled Cluster, particularly with single, double, and perturbative triple excitations (CCSD(T)), is considered the "gold standard" for calculating energies and is used to obtain benchmark accuracy for various molecular properties. nih.govnih.gov Configuration Interaction provides a variational approach to the electronic Schrödinger equation and is conceptually straightforward, though computationally demanding. gatech.edu These high-level methods are essential for studying systems where electron correlation is significant and for providing reliable data that can be used to benchmark less computationally expensive methods like DFT. nih.govnih.gov While specific studies on this compound using these high-level methods are not extensively documented in the provided results, their application to similar molecules underscores their importance in achieving high-accuracy theoretical data. nih.gov

Electronic Structure Analysis

The analysis of the electronic structure reveals key information about the reactivity and intermolecular interactions of this compound.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP surface displays regions of negative potential, typically associated with lone pairs and π-systems, which are susceptible to electrophilic attack, and regions of positive potential, usually around hydrogen atoms, which are prone to nucleophilic attack. researchgate.net For molecules containing sulfonyl groups, the oxygen atoms are expected to be regions of high negative potential. researchgate.net MESP analysis has been used to understand the reactive behavior of various organic molecules, including substituted benzenes, and provides a good descriptor of substituent effects. mdpi.com

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization

Natural Bonding Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. wikipedia.org It is a powerful method for studying charge delocalization, hyperconjugative interactions, and donor-acceptor relationships within a molecule. researchgate.net NBO analysis partitions the electron density into localized orbitals with maximal occupancy, corresponding to a natural Lewis structure. wikipedia.org Deviations from this idealized structure, such as the population of anti-bonding orbitals, indicate delocalization effects. wikipedia.org In sulfonamide derivatives, NBO analysis has been used to quantify the stability arising from interactions like the delocalization of lone pair electrons from oxygen or nitrogen atoms into adjacent anti-bonding orbitals. nih.gov This analysis provides quantitative information on the stabilization energies associated with these interactions. researchgate.net

Mechanistic Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for unraveling the intricate details of chemical reactions involving this compound. Through the application of quantum mechanical calculations, it is possible to map out the energetic landscapes of reaction pathways, identify key intermediates, and characterize the transient structures that govern the course of a chemical transformation.

Density Functional Theory (DFT) calculations are frequently employed to model reaction pathways. For reactions involving organosulfur compounds, these models can predict the step-by-step process of bond formation and cleavage. For instance, in a nucleophilic substitution reaction, computational models can map the energy profile as the nucleophile approaches the sulfur atom of this compound, leading to the formation of a transition state and subsequent displacement of the bromide ion.

The transition state is a critical, fleeting arrangement of atoms at the peak of the energy barrier between reactants and products. Its geometry and energy, which can be precisely calculated, determine the kinetics of the reaction. Computational studies can reveal the nature of these transition states, such as whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving a distinct intermediate. For example, modeling the reaction of this compound with an amine could differentiate between a direct displacement (SN2-like) pathway and a pathway involving a pentacoordinate sulfur intermediate (addition-elimination).

A hypothetical reaction pathway is illustrated below, showing the relative energies of the reactants, transition state, and products.

Table 1: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nucleophile) | 0 |

| Transition State | +20.5 |

This interactive table demonstrates a typical energy profile calculated for a reaction. The activation energy is represented by the energy of the transition state.

The reactivity of this compound can be finely tuned by altering substituents on the aromatic ring or on the nucleophile. Computational chemistry provides a quantitative framework for understanding these substituent effects. By systematically modifying the chemical structure in silico, researchers can predict how these changes will influence reaction rates and mechanisms.

The Hammett equation is a classic tool for correlating reaction rates with substituent electronic properties, and computational methods can be used to calculate the parameters of this equation. For example, by calculating the reaction barriers for a series of substituted benzenesulfonyl bromides reacting with a given nucleophile, a theoretical Hammett plot can be generated. The slope of this plot (the reaction constant, ρ) provides insight into the charge development in the transition state. A positive ρ value would indicate that electron-withdrawing groups on the benzene (B151609) ring accelerate the reaction, suggesting the buildup of negative charge at the reaction center in the transition state.

The three-dimensional shape of this compound, including its various possible conformations, plays a crucial role in its reactivity. Computational methods allow for a detailed exploration of the molecule's potential energy surface to identify stable conformers and the energy barriers between them. semanticscholar.org

DFT calculations at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set, can be used to optimize the molecular geometry of this compound. researchgate.net These calculations provide precise values for bond lengths, bond angles, and dihedral angles. For example, the orientation of the sulfonyl bromide group relative to the tolyl group can be determined, and the rotational barrier around the C-S bond can be calculated. This information is vital for understanding how the molecule will interact with other species, such as enzyme active sites or crystal packing forces.

Table 2: Calculated Molecular Geometry Parameters for this compound

| Parameter | Value |

|---|---|

| C-S Bond Length | 1.78 Å |

| S-O Bond Length | 1.43 Å |

| S-Br Bond Length | 2.25 Å |

| C-S-O Bond Angle | 108.5° |

| O-S-O Bond Angle | 121.0° |

This interactive table presents typical bond lengths and angles obtained from DFT calculations. These parameters define the molecule's ground-state geometry.

Validation and Correlation of Theoretical Data with Experimental Findings

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. researchgate.net This correlation ensures that the computational methods are accurately describing the physical reality of the system. For this compound, calculated properties can be compared with a range of experimental measurements.

For instance, the calculated vibrational frequencies from a DFT calculation can be compared to an experimental infrared (IR) spectrum. researchgate.net A good agreement between the calculated and observed frequencies, after applying an appropriate scaling factor, lends confidence to the accuracy of the computed molecular structure and force field. Similarly, calculated NMR chemical shifts can be correlated with experimental NMR spectra, and computed UV-Vis absorption wavelengths can be compared with experimental electronic spectra. researchgate.net

In the realm of reaction kinetics, calculated activation energies can be used to predict reaction rates via transition state theory. These predicted rates can then be compared with experimentally measured rates from kinetic studies, providing a direct test of the accuracy of the computed reaction pathway. Discrepancies between theoretical and experimental data can often point to subtle mechanistic features not included in the initial model, such as the role of solvent molecules, prompting further refinement of the computational approach.

Spectroscopic and Structural Elucidation of Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of magnetically active nuclei.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing 4-methylbenzenesulfonyl bromide and its reaction products.

In the ¹H NMR spectrum of a related compound, 4-chlorophenyl 4-methylbenzenesulfonate (B104242), the aromatic protons of the tosyl group appear as a doublet at approximately 7.69 ppm, while the protons of the methyl group present as a singlet at around 2.45 ppm. rsc.org The aromatic protons of the 4-chlorophenyl group show signals at approximately 7.24 ppm and 6.92 ppm. rsc.org For 1-methyl-4-(methylsulfonyl)-benzene, the aromatic protons are observed as doublets at around 7.83 ppm and 7.54 ppm, the methyl protons of the sulfonyl group at 3.06 ppm, and the aromatic methyl protons at 2.44 ppm.

The ¹³C NMR spectrum provides information on the carbon framework. For 4-chlorophenyl 4-methylbenzenesulfonate, characteristic signals include the methyl carbon at approximately 21.72 ppm and the aromatic carbons in the range of 123-149 ppm. rsc.org The quaternary carbon attached to the sulfonyl group is typically observed around 132.78 ppm, and the carbon of the methyl group at 21.72 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Compounds Related to this compound

| Compound | Solvent | ¹H NMR Signals | ¹³C NMR Signals |

| 4-Chlorophenyl 4-methylbenzenesulfonate | CDCl₃ | 7.69 (d), 7.32 (d), 7.24 (d), 6.92 (d), 2.45 (s) rsc.org | 148.07, 145.65, 132.78, 132.07, 129.87, 129.72, 128.53, 123.78, 21.72 rsc.org |

| 1-Methyl-4-(methylsulfonyl)-benzene | CDCl₃ | 7.83 (d), 7.54 (d), 3.06 (s), 2.44 (s) | 144.3, 138.5, 129.9, 127.4, 44.5, 21.5 |

Note: Data is compiled from various sources and may be for structurally similar compounds. 'd' denotes a doublet and 's' denotes a singlet.

For more complex structures derived from this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. nih.govreed.edu COSY spectra reveal proton-proton coupling networks, helping to establish the connectivity of adjacent protons within a molecule. reed.edu HSQC experiments correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C NMR spectra. These advanced methods are crucial for unambiguously determining the structure of novel reaction products and intermediates. nih.gov

Vibrational Spectroscopy (e.g., Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Infrared (IR) spectroscopy is particularly useful for identifying the sulfonyl group in this compound and its derivatives. Strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1370–1335 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The C-Br stretching vibration is expected to appear at lower frequencies.

Raman spectroscopy complements IR spectroscopy and is also used to study the vibrational modes of these compounds. scielo.org.mxresearchgate.net For instance, in the Raman spectrum of 4-(benzenesulfonyl)-morpholine, characteristic bands for the aromatic C=C stretching are observed. scielo.org.mx The study of Raman spectra under high pressure can reveal information about conformational transitions. researchgate.netsmf.mx

Table 2: Characteristic IR Absorption Frequencies for the Sulfonyl Group

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Asymmetric S=O Stretch | 1370–1335 |

| Symmetric S=O Stretch | 1180–1160 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. The presence of bromine is often indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). mdpi.com Fragmentation patterns can provide further structural information.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.govvanderbilt.edu This is particularly useful for distinguishing between compounds with the same nominal mass but different chemical formulas. For example, HRMS can be used to confirm the successful incorporation of the 4-methylbenzenesulfonyl group into a target molecule by verifying the exact mass of the product. rsc.org

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms, including bond lengths, bond angles, and torsional angles.

The crystal structures of several derivatives of this compound have been reported. For example, the crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide reveals important details about the geometry of the sulfonamide group. nih.goviucr.org In this structure, the S=O bond lengths are approximately 1.424-1.429 Å, the S-N bond length is about 1.608 Å, and the S-C bond length is around 1.764 Å. nih.goviucr.org The geometry around the sulfur atom is a slightly distorted tetrahedron. iucr.org Such studies provide unambiguous proof of structure and offer insights into intermolecular interactions in the solid state. nih.gov

Table 3: Selected Bond Lengths from the Crystal Structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide nih.goviucr.org

| Bond | Bond Length (Å) |

| S=O | 1.424 (2) - 1.429 (2) |

| S-N | 1.608 (2) |

| S-C | 1.764 (3) |

The numbers in parentheses represent the estimated standard deviation.

Single-Crystal X-ray Diffraction for Solid-State Structures

The crystal structure of 4-methyl benzenesulfonyl chloride, a closely related sulfonyl halide, reveals a triclinic P-1 space group. unlp.edu.ar The dihedral angle between the benzene (B151609) ring and the Cl-S-C(1) plane is a notable feature, measuring 84.3(1)°. unlp.edu.ar This orientation is typical for benzenesulfonyl chlorides where the crystal packing is dictated by normal van der Waals forces. unlp.edu.ar The bond lengths and angles are within expected ranges, though distortions in the benzene ring are observed, consistent with the predicted electronic effects of the substituent groups. unlp.edu.ar

In derivatives where the bromide has been substituted, such as in sulfonamides, the structural features of the 4-methylbenzenesulfonyl (tosyl) group are well-documented. For instance, the SC-XRD analysis of two polymorphic forms of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, one triclinic (MSBT) and one monoclinic (MSBM), demonstrates how intermolecular forces influence the crystal packing. acs.org The molecular configurations in both polymorphs are stabilized by intramolecular N–H···I and C–H···O hydrogen bonds. acs.org The crystal packing is further stabilized by offset π–π stacking interactions between the phenyl rings of adjacent molecules. acs.org

The detailed structural parameters for these derivatives, determined by SC-XRD, offer a reliable proxy for the expected geometry of the tosyl group in this compound.

Table 1: Selected Bond Lengths and Angles from Single-Crystal X-ray Diffraction of 4-Methylbenzenesulfonyl Derivatives

| Compound | Bond/Angle | Value |

| 4-Methyl benzenesulfonyl chloride | S-Cl | Normal single bond |

| S-O | Typical for sulfones | |

| S-C | Typical for sulfones | |

| Ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate (MSBT) | Dihedral Angle (2-iodoanilinic group vs. toluene (B28343) group) | 89.4(8)° |

| Ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate (MSBM) | Dihedral Angle (2-iodoanilinic group vs. toluene group) | 76.9(9)° |

Data sourced from studies on related sulfonyl compounds.

Correlation with Theoretically Optimized Geometries

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting and understanding molecular geometries. These computational methods allow for the optimization of molecular structures in the gas phase, providing a model of an isolated molecule free from the intermolecular interactions present in the solid state. For this compound and its analogues, DFT calculations can predict bond lengths, bond angles, and dihedral angles, which can then be correlated with experimental data from techniques like X-ray diffraction and electron diffraction.

DFT studies on related molecules, such as substituted p-toluenesulfonanilides, have been used to explore electronic features like noncovalent interactions and charge distributions. acs.org The geometry optimization of different conformers of these molecules can be carried out to determine their relative stabilities. For example, in a study of different metacyclophanes, DFT calculations at the B3LYP/6-31G(d) level of theory were used to determine the energies of various conformers in the gas phase and in solution. researchgate.net

For the 4-methylbenzenesulfonyl moiety, theoretical calculations can elucidate the rotational barrier around the S-N bond in sulfonamides or the S-C bond connecting the sulfonyl group to the phenyl ring. These calculations provide insight into the flexibility of the molecule and the preferred conformations.

While a specific data table for the theoretically optimized geometry of this compound is not available in the reviewed literature, the general findings from related compounds suggest that DFT methods can accurately model the structure. The optimized geometry would be expected to show a C-S bond length and S=O bond lengths characteristic of sulfonyl halides, and a dihedral angle between the phenyl ring and the S-Br bond that minimizes steric hindrance.

Table 2: Representative Theoretically Calculated Geometrical Parameters for Sulfonyl-Containing Molecules

| Molecule Type | Parameter | Theoretical Method | Predicted Value |

| Substituted Sulfonamides | Dihedral Angles | DFT | Varies with substituents |

| Metacyclophanes | Conformational Energies | B3LYP/6-31G(d) | Dependent on conformation |

This table represents the type of data obtained from DFT calculations on similar molecular structures.

Electron Diffraction Studies for Gas-Phase Structures

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gaseous state, free from the influence of crystal packing forces. This method provides information on bond lengths, bond angles, and conformational compositions.

While a specific GED study for this compound was not identified, studies on analogous compounds such as 1- and 2-naphthalenesulfonamides have been conducted. nih.gov These studies combine GED with mass spectrometry and are supported by quantum chemical calculations to determine the conformational landscape and geometric parameters of the molecules in the gas phase. nih.gov

For instance, in the study of naphthalenesulfonamides, it was found that the vapors consist predominantly of low-energy conformers with specific orientations of the SO₂NH₂ group relative to the naphthalene (B1677914) frame. nih.gov The experimental data yielded precise values for bond lengths (e.g., C-S, S=O, S-N) and bond angles. nih.gov

Given the volatility of this compound, it is a suitable candidate for GED analysis. Such a study would be expected to provide precise values for the S-Br bond length, the C-S bond length, the S=O bond lengths, and the various bond angles within the molecule. It would also reveal the preferred orientation of the sulfonyl bromide group with respect to the toluene ring in the gas phase.

Table 3: Gas-Phase Electron Diffraction Data for Related Sulfonamide Compounds

| Compound | Parameter | Value (Å or °) |

| 1-Naphthalenesulfonamide | r(h1)(C-S) | 1.761(10) |

| r(h1)(S-O)av | 1.425(3) | |

| r(h1)(S-N) | 1.666(10) | |

| ∠C1-S-N | 104.5(22) | |

| 2-Naphthalenesulfonamide | r(h1)(C-S) | 1.780(7) |

| r(h1)(S-O)av | 1.427(4) | |

| r(h1)(S-N) | 1.668(6) | |

| ∠C2-S-N | 103.6(19) |

Data from a study on naphthalenesulfonamides, illustrating the type of structural information obtained from GED. nih.gov

Green Chemistry Approaches in Synthesis and Application

Adherence to Green Chemistry Principles

Green chemistry is founded on a set of twelve principles that aim to make chemical processes more environmentally friendly. unibo.it The application of these principles to the lifecycle of 4-Methylbenzenesulfonyl bromide, from its synthesis to its use in further reactions, is crucial for sustainable chemical manufacturing.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, generating no waste. msd-life-science-foundation.or.jp Addition reactions are examples of processes that can achieve 100% atom economy, whereas substitution and elimination reactions are typically less efficient. primescholars.com